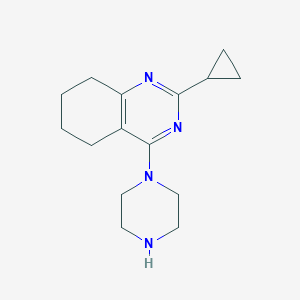
4-Bromo-2-(trifluoromethyl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 4-bromo-2-(trifluorométhyl)pyridine est un composé chimique de formule moléculaire C6H3BrF3N·HCl. Il s'agit d'un dérivé de la pyridine, un composé organique hétérocyclique basique. La présence de groupes brome et trifluorométhyle dans sa structure en fait un intermédiaire précieux en synthèse organique, en particulier dans les industries pharmaceutique et agrochimique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 4-bromo-2-(trifluorométhyl)pyridine implique généralement la bromation de la 2-(trifluorométhyl)pyridine. Une méthode courante consiste à faire réagir la 2-(trifluorométhyl)pyridine avec du brome en présence d'un catalyseur tel que le bromure de fer(III). La réaction est réalisée dans des conditions contrôlées pour assurer une bromation sélective en position 4 .
Méthodes de production industrielle
La production industrielle du chlorhydrate de 4-bromo-2-(trifluorométhyl)pyridine utilise souvent des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des paramètres de réaction afin d'obtenir des rendements et une pureté élevés. Le produit est ensuite purifié par cristallisation ou distillation .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 4-bromo-2-(trifluorométhyl)pyridine subit diverses réactions chimiques, notamment :
Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où l'atome de brome est remplacé par d'autres nucléophiles.
Réactions de couplage : Il est couramment utilisé dans les réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium sont utilisés.
Couplage de Suzuki-Miyaura : Des catalyseurs au palladium et des acides boroniques sont généralement utilisés.
Oxydation : Des oxydants comme le permanganate de potassium peuvent être utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, dans le couplage de Suzuki-Miyaura, le produit est un composé biaryle .
Applications de la recherche scientifique
Le chlorhydrate de 4-bromo-2-(trifluorométhyl)pyridine a plusieurs applications en recherche scientifique :
Produits pharmaceutiques : Il est utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques.
Produits agrochimiques : Le composé est utilisé dans le développement de pesticides et d'herbicides.
Science des matériaux : Il est utilisé dans la synthèse de réseaux métallo-organiques (MOF) et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 4-bromo-2-(trifluorométhyl)pyridine dépend de son application. Dans les produits pharmaceutiques, il peut agir comme précurseur d'ingrédients pharmaceutiques actifs (API) qui ciblent des voies moléculaires spécifiques. Le groupe trifluorométhyle peut améliorer l'activité biologique et la stabilité métabolique des composés résultants .
Applications De Recherche Scientifique
4-Bromo-2-(trifluoromethyl)pyridine hydrochloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is employed in the development of pesticides and herbicides.
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride depends on its application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting compounds .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Bromo-4-(trifluorométhyl)pyridine
- 4-(Trifluorométhyl)pyridine
- 2-Fluoro-4-(trifluorométhyl)pyridine
Unicité
Le chlorhydrate de 4-bromo-2-(trifluorométhyl)pyridine est unique en raison de la présence à la fois de groupes brome et trifluorométhyle, qui confèrent une réactivité et des propriétés distinctes. Cela en fait un intermédiaire polyvalent dans diverses synthèses chimiques, en particulier pour créer des composés ayant une activité biologique accrue .
Propriétés
Numéro CAS |
1186195-53-8 |
|---|---|
Formule moléculaire |
C6H4BrClF3N |
Poids moléculaire |
262.45 g/mol |
Nom IUPAC |
4-bromo-2-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H3BrF3N.ClH/c7-4-1-2-11-5(3-4)6(8,9)10;/h1-3H;1H |
Clé InChI |
MGRXFENGOIPIPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1Br)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)

![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)





![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)

![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)
